Oct-1-EN-1-YL butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oct-1-en-1-yl butanoate, also known as 1-ethenylhexyl butanoate, is an ester compound with the molecular formula C12H22O2. It is a fatty acid ester that is commonly found in nature, particularly in the exocarp of certain fruits like Malus domestica (apple). This compound is known for its pleasant aroma and is often used in the fragrance and flavor industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oct-1-en-1-yl butanoate can be synthesized through the esterification reaction between oct-1-en-1-ol and butanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize the yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Oct-1-en-1-yl butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester bond, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed in substitution reactions.
Major Products Formed
Oxidation: Butanoic acid and oct-1-en-1-ol.
Reduction: Oct-1-en-1-ol and butanol.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Oct-1-en-1-yl butanoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its role in plant metabolism and as a natural attractant for certain insects.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma and taste.
Wirkmechanismus
The mechanism of action of oct-1-en-1-yl butanoate involves its interaction with specific molecular targets and pathways. In biological systems, the ester bond can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for its role in drug delivery systems, where the compound can release active pharmaceutical ingredients in a controlled manner .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Octen-3-yl butanoate
- Butanoic acid, 1-vinylhexyl ester
- 1-Octen-3-ol butyrate
- Butyric acid, 1-pentylallyl ester
- 1-Pentylallyl butyrate
- 1-Pentyl-2-propenyl butyrate
Uniqueness
Oct-1-en-1-yl butanoate is unique due to its specific structure, which imparts distinct aromatic properties. Its ability to undergo hydrolysis in biological systems makes it valuable in drug delivery applications. Additionally, its natural occurrence in fruits adds to its significance in the flavor and fragrance industry .
Eigenschaften
CAS-Nummer |
62549-24-0 |
---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
oct-1-enyl butanoate |
InChI |
InChI=1S/C12H22O2/c1-3-5-6-7-8-9-11-14-12(13)10-4-2/h9,11H,3-8,10H2,1-2H3 |
InChI-Schlüssel |
GAPMVCYGTYUJLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=COC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.